5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione
Overview
Description
5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione (DFB) is a heterocyclic compound with a molecular formula of C7H3F2O3. It is a member of the benzo[D][1,3]oxazine family and is a fluorinated derivative of the 1H-benzo[D][1,3]oxazine-2,4-dione core structure. DFB has a wide range of applications in organic synthesis and as a pharmaceutical intermediate. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as lactams and other heterocyclic compounds.
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Isatoic anhydride derivatives, including 1H-benzo[d][1,3]oxazine-2,4-dione, are key building blocks in synthesizing various nitrogen-containing heterocyclic structures like quinazolines, quinazolones, and benzodiazepines (Bogdanov & Mironov, 2016).
Green Chemistry and Synthesis :
- A series of azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones were synthesized using CuO@RHA/MCM-41 nanocomposite as a novel catalyst, demonstrating the use of green chemistry principles (Nikpassand, Fekri, & Pourahmad, 2018).
Antimicrobial and Antioxidant Applications :
- Certain derivatives of 1H-benzo[d][1,3]oxazine-2,4-dione have been studied for their antimicrobial activity against human bacterial pathogens and their antioxidant capacity, showcasing their potential in pharmaceutical applications (Sarmiento-Sánchez et al., 2014).
Polymer Synthesis :
- The compound has been used in the synthesis of polyamide-3, demonstrating its utility in the field of polymer chemistry (Maiatska, Belkin, & Ritter, 2015).
Herbicidal Activity :
- Certain derivatives have been explored for their herbicidal activity, particularly as inhibitors of protoporphyrinogen oxidase, an enzyme crucial for plant development (Huang et al., 2005).
properties
IUPAC Name |
5,7-difluoro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRQGYVJMJFQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)OC2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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